molecular formula C13H8Cl2N2O3 B324240 N-(3,4-dichlorophenyl)-2-nitrobenzamide

N-(3,4-dichlorophenyl)-2-nitrobenzamide

Cat. No.: B324240
M. Wt: 311.12 g/mol
InChI Key: MLTYTWJHFMJIFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-Dichlorophenyl)-2-nitrobenzamide is a benzamide derivative characterized by a nitro group at the 2-position of the benzene ring and a 3,4-dichlorophenyl substituent attached via an amide linkage. This structure confers unique physicochemical properties, such as electron-withdrawing effects from the nitro and chlorine groups, which influence reactivity, solubility, and biological interactions.

Properties

Molecular Formula

C13H8Cl2N2O3

Molecular Weight

311.12 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-2-nitrobenzamide

InChI

InChI=1S/C13H8Cl2N2O3/c14-10-6-5-8(7-11(10)15)16-13(18)9-3-1-2-4-12(9)17(19)20/h1-7H,(H,16,18)

InChI Key

MLTYTWJHFMJIFI-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC(=C(C=C2)Cl)Cl)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC(=C(C=C2)Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(3,4-dichlorophenyl)-2-nitrobenzamide with compounds sharing structural motifs (e.g., dichlorophenyl, benzamide, or nitro groups) or functional applications.

Structural Analogs with Variations in Substituents
Compound Name Key Structural Features Biological/Functional Activity Reference
N-(3-Chlorophenethyl)-4-nitrobenzamide Nitrobenzamide core with 3-chlorophenethyl group Not explicitly stated; structural analog
U-47700 3,4-Dichlorophenyl acetamide with dimethylamino substituents μ-opioid receptor agonist (Ki = 7.5 nM)
Propanil (N-(3,4-Dichlorophenyl)propanamide) Aliphatic amide with 3,4-dichlorophenyl group Herbicide
(E)-N-(3,5-Bis(trifluoromethyl)phenyl)-3-(3,4-dichlorophenyl)acrylamide Acrylamide linker with dichlorophenyl and trifluoromethyl groups Antitumor activity (AGS/BGC-823 cells)

Key Observations :

  • Substituent Position: The nitro group’s position (2- vs.
  • Amide vs. Acetamide Linkage: U-47700’s acetamide structure and dimethylamino cyclohexyl group confer opioid receptor selectivity, unlike the benzamide core of the target compound .
Pharmacological Analogs
  • Antitumor Agents : Compounds like (E)-N-(3,5-bis(trifluoromethyl)phenyl)-3-(3,4-dichlorophenyl)acrylamide () highlight the role of dichlorophenyl groups in enhancing cytotoxicity. The target compound’s nitro group may similarly modulate antitumor efficacy via redox interactions .
  • Opioid Analogs: U-47700 and U-50488H () show that dichlorophenyl acetamides can target opioid receptors. However, the benzamide scaffold of this compound may redirect activity toward non-opioid pathways .
Agrochemical Analogs
  • Propanil : As a herbicide, propanil’s dichlorophenyl-propanamide structure disrupts photosynthetic electron transport. The target compound’s nitro group could introduce alternative modes of action, such as inhibition of enzymatic targets .

Research Findings and Data

Structural Characterization
  • NMR Data : Compounds with dichlorophenyl groups (e.g., indazol derivatives in ) exhibit characteristic $ ^1H $ NMR shifts (δ 7.2–8.1 ppm for aromatic protons) and $ ^{13}C $ NMR signals for dichlorophenyl carbons (δ 120–140 ppm). Similar techniques could elucidate the target compound’s structure .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.